2-(3-chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-(3-Chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 3-chlorophenyl group and a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylboronic acid with 1-methyl-1H-pyrazol-4-carboxylic acid chloride under specific conditions, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of chlorophenyl derivatives.
Reduction: Production of reduced pyrimidine derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-(3-chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its therapeutic properties. It has shown potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3-chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but differs in its structure and properties.
1-Methyl-1H-pyrazol-4-carboxylic acid: A precursor in the synthesis of the target compound, differing in functional groups and reactivity.
Pyrimidine derivatives: Other pyrimidine-based compounds with varying substituents and biological activities.
Uniqueness: 2-(3-Chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C14H11ClN4 |
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Molecular Weight |
270.72 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN4/c1-19-9-12(8-18-19)11-6-16-14(17-7-11)10-3-2-4-13(15)5-10/h2-9H,1H3 |
InChI Key |
RKCRKSWCCRXXFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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